2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Overview
Description
2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization steps. One common method involves the reaction of phthalic anhydride with 2-benzhydryloxyethylamine to form the intermediate, which is then reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs solventless conditions to minimize environmental impact. The reactions are typically carried out under controlled heating, and the products are purified using green chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield simpler isoindole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity .
Major Products
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors and enzymes.
Industry: Utilized in the production of polymers, dyes, and other materials
Mechanism of Action
The mechanism of action of 2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, making it a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Known for its use in the development of thalidomide-based PROTACs.
N-isoindoline-1,3-diones: These compounds share a similar core structure and are used in various pharmaceutical and industrial applications.
Uniqueness
2-[2-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct biological activities and reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
Properties
IUPAC Name |
2-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c33-26(21-32-28(34)24-13-7-8-14-25(24)29(32)35)31-17-15-30(16-18-31)19-20-36-27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,27H,15-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHMTDJZZGKTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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